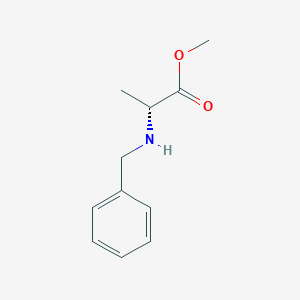

(R)-methyl 2-(benzylamino)propanoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl (2R)-2-(benzylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVDOHPKFIBYPZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120571-58-6 | |

| Record name | methyl (2R)-2-(benzylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R Methyl 2 Benzylamino Propanoate and Its Enantiomeric Forms

Stereoselective Synthesis Approaches

Stereoselective methods are designed to generate a specific stereoisomer of a product. These strategies often employ chiral auxiliaries, reagents, or starting materials to control the three-dimensional arrangement of atoms at the newly formed stereocenter.

Enantioselective Amination and Alkylation of Propanoate Precursors

One of the fundamental strategies for constructing chiral α-amino esters involves the stereoselective alkylation of glycine (B1666218) or alanine (B10760859) enolate equivalents. A landmark approach in this area is the O'Donnell asymmetric synthesis, which utilizes a Schiff base of a glycine ester, typically with benzophenone (B1666685), under phase-transfer catalysis (PTC) conditions. rsc.org By employing a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, the enolate generated by a base can be alkylated with high enantioselectivity. rsc.org For the synthesis of the propanoate backbone, a methylating agent would be used.

Alternatively, propanoate precursors can undergo direct enantioselective amination. This can be achieved by generating a chiral enolate from a propanoate derivative, which then reacts with an electrophilic nitrogen source. Modern methods also explore radical-based approaches. For instance, prochiral α-amino radicals can be generated and subsequently trapped in an enantioselective fashion using a chiral catalyst, establishing the α-amino stereocenter with a high degree of control. acs.orgresearchgate.net

Asymmetric Michael Additions to α,β-Unsaturated Esters Leading to N-Benzylated Propanoates

The asymmetric aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming C-N bonds stereoselectively. beilstein-journals.org In the context of synthesizing (R)-methyl 2-(benzylamino)propanoate, this involves the addition of benzylamine (B48309) to methyl acrylate (B77674). The key to achieving enantioselectivity is the use of a chiral catalyst.

A variety of organocatalysts, including chiral Brønsted acids, bifunctional thioureas, and squaramides derived from Cinchona alkaloids or diamines, have proven effective. beilstein-journals.orgmdpi.com These catalysts activate the Michael acceptor and/or position the amine nucleophile through non-covalent interactions, such as hydrogen bonding, to direct the attack from a specific face. beilstein-journals.orgpkusz.edu.cn Chiral ionic liquids have also been employed as recoverable organocatalysts for asymmetric Michael additions, offering good yields and moderate to good enantioselectivities. nih.gov The reaction proceeds through a transition state where the catalyst, benzylamine, and methyl acrylate are assembled in a highly organized, chiral environment.

| Catalyst Type | Example Catalyst Structure | Typical Nucleophile | Typical Electrophile | Key Interaction |

|---|---|---|---|---|

| Bifunctional Thiourea (B124793) | (1R,2R)-Diaminocyclohexane-derived thiourea | Amines, Thiols | Nitroolefins, α,β-Unsaturated Ketones | Hydrogen bonding to both nucleophile and electrophile |

| Cinchona Alkaloid | Quinine or Quinidine derivatives | Phthalimides, Anilines | Chalcones, α,β-Unsaturated Ketones | Brønsted base activation of nucleophile |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acid (BPA) | Amines | Imines, Enals | Brønsted acid activation of electrophile |

| Dipeptides | α,β-Dipeptides | Aldehydes | Nitroolefins, N-Arylmaleimides | Enamine/Iminium ion formation |

Utilization of Chiral Pool Starting Materials in the Synthesis of Chiral N-Benzylated Amino Acid Derivatives

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex chiral molecules. For the synthesis of this compound, the most logical starting material is (R)-alanine.

The synthesis is straightforward and involves two primary steps:

N-Benzylation: (R)-alanine is reacted with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. To achieve mono-benzylation and avoid over-alkylation, reductive amination is often preferred. This involves reacting (R)-alanine with benzaldehyde (B42025) to form an intermediate imine (or Schiff base), which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Esterification: The resulting (R)-2-(benzylamino)propanoic acid is then converted to its methyl ester. This can be accomplished using standard esterification methods, such as treatment with methanol (B129727) under acidic catalysis (e.g., using sulfuric acid or thionyl chloride) or by using diazomethane (B1218177) for a milder reaction.

This pathway is highly reliable as the stereocenter from the starting (R)-alanine is retained throughout the synthesis.

Stereocontrolled Amine Addition Reactions to Carbonyl Compounds

This strategy involves the addition of an amine or its equivalent to a carbonyl precursor in a stereocontrolled manner. A prominent example is the asymmetric reductive amination of an α-keto ester, such as methyl pyruvate (B1213749).

The process involves condensing methyl pyruvate with benzylamine to form an N-benzyl imine intermediate. This prochiral imine is then hydrogenated using a chiral catalyst. Chiral transition metal complexes, particularly those based on rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for this transformation, yielding the desired (R)- or (S)-amino ester with high enantiomeric excess.

Another powerful method relies on the use of chiral sulfinamide auxiliaries, as developed by Ellman. nih.gov A chiral tert-butanesulfinamide can be condensed with methyl pyruvate to form a chiral N-sulfinyl imine. The sulfinyl group directs the nucleophilic addition of a hydride reagent to one face of the C=N bond. Subsequent removal of the sulfinyl auxiliary under acidic conditions yields the chiral primary amine, which can then be benzylated. nih.gov

Catalytic Synthesis Protocols

Catalytic methods are highly sought after as they allow for the generation of large quantities of chiral material from a small amount of a chiral catalyst, making them efficient and economical.

Organocatalytic Methods for Chiral α-Amino Ester Formation

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a major field in synthesis. uni-koeln.de Several organocatalytic strategies can be applied to the synthesis of chiral α-amino esters. nih.govacs.org

One successful approach is the asymmetric transfer hydrogenation of α-imino esters. rsc.org An N-benzylated α-imino ester, derived from methyl pyruvate, can be reduced using a Hantzsch ester as the hydrogen source in the presence of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA). rsc.org The CPA protonates the imine, forming a chiral ion pair that shields one face of the imine, leading to a highly enantioselective hydride transfer.

| Catalyst Type | Reaction | Substrate | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | α-Imino Esters | 85-99 | 90-99 |

| Cinchona Alkaloid-derived Squaramide | Michael Addition | α,β-Unsaturated Esters | 70-95 | 85-98 |

| Proline Derivatives | Aldol/Mannich Reactions | Aldehydes/Ketones | 60-90 | >90 |

| N-Heterocyclic Carbene (NHC) | Sulfa-Michael Addition | Enones/Thiols | 80-98 | 90-97 |

Furthermore, organocatalysts can facilitate Mannich-type reactions, where an enol or enolate equivalent adds to an imine. While classically used for β-amino carbonyl compounds, variations of this reaction can provide access to α-amino acid derivatives. The development of bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, allows for precise control over the transition state, leading to high levels of stereoselectivity in various C-N bond-forming reactions. uni-koeln.de

Transition Metal-Catalyzed Processes for C-N and C-C Bond Formation in Benzylamino Esters

The construction of C-N and C-C bonds is fundamental to the synthesis of N-benzylated amino esters. Transition-metal catalysis provides powerful and versatile tools for forging these bonds with high efficiency and selectivity. ibs.re.krmdpi.com These methods often serve as more atom-economical alternatives to classical cross-coupling reactions, which typically require pre-functionalized starting materials and generate stoichiometric waste. nih.gov

A prominent strategy for C-N bond formation is the direct C-H amination, which avoids the need for pre-functionalized substrates. nih.gov Catalysts based on rhodium (Rh) and iridium (Ir) have been developed for the direct amination of C(sp²)–H and C(sp³)–H bonds using various nitrogen sources, including organic azides. ibs.re.krnih.gov In this approach, a catalytic cycle often involves a chelation-assisted C-H bond cleavage to form a metallacycle intermediate. ibs.re.krnih.gov This is followed by C-N bond formation through the insertion of a metal-nitrenoid species into the metal-carbon bond, and subsequent product release. ibs.re.kr While direct application to methyl 2-aminopropanoate is specific, the principles established with catalysts like Cp*Ir(III) for the amidation of ester derivatives demonstrate the potential of this methodology. ibs.re.kr

For C-C bond formation, transition-metal-catalyzed activation of otherwise inert C-C single bonds has emerged as a novel strategy for constructing complex molecular skeletons. nih.govresearchgate.net Rhodium catalysts, for instance, have been employed in the decarbonylative coupling of carboxylic acids and the activation of secondary benzyl alcohols through β-carbon elimination. nih.gov These advanced techniques showcase the potential for skeletal rearrangement and functionalization in molecules related to benzylamino esters. Furthermore, transition-metal-free methods for C-C bond formation have been reported, such as the base-promoted reaction between benzyl C(sp³)–H bonds and organoammonium salts via C–N bond cleavage, offering an alternative pathway to complex diarylethane structures. rsc.org

The choice of transition metal can be critical; for instance, iridium catalysts have shown higher performance with sulfonyl, aryl, and acyl azides, whereas rhodium catalysts may exhibit superior efficiency with alkyl azides in C-H amination reactions. ibs.re.kr

| Process | Catalyst Type | Bond Formed | Key Features | Relevant Research Focus |

|---|---|---|---|---|

| Direct C-H Amination | Rhodium(III), Iridium(III) | C-N | Step- and atom-economical; uses organic azides as N-source and internal oxidant. nih.gov | Amidation of arenes and alkenes with acyl azides under mild conditions. nih.gov |

| C-C Activation/Coupling | Rhodium(I) | C-C | Enables skeletal rearrangement and functionalization of alcohols and ketones. nih.gov | Decarbonylative coupling and β-carbon elimination from alcoholate intermediates. nih.gov |

| C-N Bond Activation | Rhodium, Nickel | C-C, C-N | Generates two useful nucleophiles (C-M and N-M species) from one bond cleavage. rsc.org | Cyanation of aryl boronic acids and carboamination of isatoic anhydrides. rsc.org |

Palladium-Catalyzed α-Arylation and Related Transformations in N-Benzylated Ester Systems

Palladium catalysis is a cornerstone of modern organic synthesis, offering robust methods for creating C-C bonds. In the context of N-benzylated ester systems, palladium-catalyzed α-arylation represents a direct method for functionalizing the carbon atom adjacent to the ester carbonyl group. This transformation is a powerful tool for building molecular complexity. nih.gov While direct α-arylation of this compound is a specific application, the principles are well-established for related structures like thioethers and ketones. nih.gov The reaction typically involves the deprotonation of the weakly acidic α-proton, followed by a palladium-catalyzed cross-coupling with an aryl halide. nih.gov The choice of ligand is crucial for success, with bulky, electron-rich phosphine ligands such as NiXantPhos being identified as effective in challenging couplings of weakly acidic pronucleophiles. nih.govrsc.org

Another important transformation is the directed ortho-arylation of the benzyl group. The nitrogen atom of the amino ester can act as a directing group, guiding the palladium catalyst to activate a C(sp²)–H bond at the ortho-position of the benzyl ring for coupling with reagents like arylboronic acids. semanticscholar.org This strategy has been successfully applied to a range of N-benzylated heterocycles, demonstrating that saturated nitrogen-containing groups can serve as effective directing groups for C–H activation. semanticscholar.org This allows for the direct synthesis of important biaryl motifs under relatively mild conditions. semanticscholar.org

Furthermore, palladium catalysis enables carbonylative arylation, where a carbonyl group is inserted during the C-H functionalization process. A highly selective palladium-catalyzed carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds of azaarylmethylamines with aryl bromides under an atmosphere of carbon monoxide has been achieved. rsc.org This process, which proceeds via reversible deprotonation of the benzylic C-H bond, provides access to α-amino aryl-azaarylmethyl ketones and highlights the versatility of palladium catalysis in functionalizing N-benzylated systems. rsc.org

| Transformation | Catalyst System Example | Reactants | Key Outcome |

|---|---|---|---|

| Direct α-Arylation of C-H bond | Palladium / NiXantPhos | Aryl Benzyl Thioether + Aryl Bromide | Synthesis of functionalized (diarylmethyl) sulfides in up to 97% yield. nih.gov |

| Directed ortho-Arylation of Benzyl Group | Pd(OAc)₂ / SPhos | N-Benzylpiperidine + Arylboronic Acid Pinacol Ester | Direct synthesis of biaryl motifs in modest to good yields. semanticscholar.org |

| Carbonylative Arylation of Benzylic C-H | Palladium / NIXANTPHOS | Azaarylmethylamine + Aryl Bromide + CO | Formation of α-amino aryl-azaarylmethyl ketones with broad substrate scope. rsc.org |

| Heck Reaction for α-Benzyl-β-keto esters | Pd(dbpf)Cl₂ / TBAC | Aryl Bromide + Baylis-Hillman Adduct | Optimized protocol yielding diverse α-benzyl-β-keto esters in 53% to 99% yields. organic-chemistry.org |

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. Enzymes operate under mild conditions and their inherent chirality can be exploited for asymmetric synthesis and the resolution of racemates.

Enzymatic Enantioselective Synthesis of N-Benzylated Amino Esters

The enantioselective synthesis of N-benzylated amino esters can be achieved using enzymes that catalyze the formation of the crucial amine or amide bond with high stereocontrol. Proteases are one class of enzymes studied for such transformations. For instance, papain has been used in the chemoenzymatic polymerization of amino acid esters. acs.org Research has shown that the use of a benzyl ester group on the amino acid monomer can enhance substrate affinity and broaden the substrate specificity of the enzyme catalyst. acs.org This enhancement in reactivity with amino acid benzyl esters could allow for a wider selection of enzymes for the synthesis of specific peptide bonds. acs.org By carefully selecting the enzyme and reaction conditions, it is possible to favor the synthesis of one enantiomer, such as this compound, over the other.

Other enzymatic strategies for asymmetric synthesis include the use of ene-reductases for the stereoselective reduction of α,β-dehydroamino acids or transaminases for the amination of prochiral ketones, which can be precursors to the target amino ester. nih.gov

Lipase-Mediated Kinetic Resolution for Enantiomeric Enrichment of Racemic N-Benzylated Propanoate Intermediates

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. mdpi.comnih.gov The process relies on the enzyme's ability to react with one enantiomer in a racemic mixture at a much faster rate than the other.

In the context of N-benzylated propanoate intermediates, a racemic mixture of methyl 2-(benzylamino)propanoate could be resolved using a lipase (B570770). The enzyme would selectively catalyze a reaction, such as hydrolysis or transesterification, on one of the enantiomers. For example, a lipase could selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched. mdpi.com The success of the resolution depends on several factors, including the choice of lipase, solvent, acyl donor (for transesterification), and temperature. nih.govmdpi.com Lipases such as those from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Thermomyces lanuginosus have proven effective in resolving a wide variety of chiral intermediates. mdpi.com Optimal conditions can lead to high enantiomeric excess (ee) for both the remaining substrate and the product, often exceeding 99%. nih.gov

| Substrate Class | Enzyme (Lipase) | Reaction Type | Solvent | Typical Outcome |

|---|---|---|---|---|

| Aryltrimethylsilyl Chiral Alcohols | CAL-B (Novozym 435) | Transesterification | Hexane (B92381) | >99% ee for (S)-alcohol and (R)-acetate; E > 200. nih.gov |

| Racemic Aryloxy-Propan-2-yl Acetates | Lipase from P. fluorescens | Hydrolysis | Phosphate buffer/Toluene | (R)-alcohol obtained with >99% ee. mdpi.com |

| Racemic Acidic Drugs (NSAIDs) | Chiralpak IB | Esterification | Non-standard organic solvents | Accurate determination of enantiomeric excesses of substrate and product. nih.gov |

| Racemic Naproxen methyl ester | Lipase from Candida rugosa | Hydrolysis | - | Synthesis of (S)-Naproxen with high enantiopurity. mdpi.com |

Modern Reaction Condition Enhancements

Innovations in reaction technology can dramatically improve the efficiency, yield, and environmental footprint of chemical syntheses. Microwave irradiation is one such enhancement that has found widespread application in organic chemistry.

Microwave-Assisted Synthesis of N-Benzylated Amino Esters

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, which is fundamentally different from conventional heating methods. sci-hub.se This technique often leads to a dramatic reduction in reaction times, sometimes from hours to minutes, along with cleaner reactions and improved yields. researchgate.netnih.govajrconline.org The heating is instantaneous, localized, and uniform, which can minimize the formation of byproducts. sci-hub.se

The synthesis of amino acid benzyl esters is a process that benefits significantly from microwave irradiation. sci-hub.seresearchgate.net For example, the esterification of an amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid can be accelerated using microwave heating. sci-hub.seresearchgate.netiitkgp.ac.in This method provides a simple, one-pot protocol for producing amino acid esters in good yield and purity. nih.goviitkgp.ac.in The application of microwave technology has been shown to reduce the time required for esterification reactions significantly compared to classical procedures, while often leading to higher purities and better yields. researchgate.netnih.gov This efficiency makes MAOS an important approach in green chemistry, as it can reduce energy consumption and the use of excess reagents. ajrconline.org

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Esterification of Boc-amino acid to Merrifield resin | Conventional Heating | 24 hours | Standard | researchgate.net |

| Esterification of Boc-amino acid to Merrifield resin | Microwave Irradiation | 5-6 minutes | Higher loadings | researchgate.net |

| Synthesis of Peptides (Fmoc-amino acid chlorides) | Conventional Coupling | Several hours | Variable | researchgate.net |

| Synthesis of Peptides (Fmoc-amino acid chlorides) | Microwave Irradiation | 30-45 seconds | 90% | researchgate.net |

| Synthesis of Benzanilide | Conventional Reflux | ~30 minutes | - | ajrconline.org |

| Synthesis of Benzanilide | Microwave Irradiation (225 W) | 10 minutes | Higher | ajrconline.org |

Reaction Mechanisms and Mechanistic Investigations of R Methyl 2 Benzylamino Propanoate Transformations

Detailed Mechanistic Pathways in Michael Additions Involving Benzylamine (B48309) and Acrylic Esters

The formation of β-amino esters through the aza-Michael addition of amines to acrylic esters is a fundamental reaction in organic synthesis. researchgate.net The reaction between benzylamine and an acrylic ester, such as methyl acrylate (B77674), can proceed through different mechanistic pathways, primarily categorized as stepwise or concerted. researchgate.net

The most commonly accepted pathway, particularly in protic solvents like methanol (B129727), is a stepwise mechanism. researchgate.net This process involves the following key stages:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the benzylamine nitrogen atom on the β-carbon of the electron-deficient acrylic ester. This is a 1,4-addition. researchgate.net

Formation of a Zwitterionic Intermediate: This initial addition leads to the formation of a transient zwitterionic intermediate, where the nitrogen atom carries a positive charge and the α-carbon is stabilized by a negative charge (enolate). researchgate.net

Proton Transfer: The final step is the neutralization of this zwitterion. This is achieved via a proton transfer from a hydrogen-bond donor molecule. In a solvent like methanol, a solvent molecule can provide the proton. Alternatively, another molecule of benzylamine can act as the proton donor, leading to the final β-amino ester product. researchgate.net

Decades after the initial kinetic studies, a concerted mechanism was also proposed. This alternative pathway involves a cyclic intermolecular proton transfer. In this mechanism, the amine's proton is transferred to the carbonyl oxygen of the ester group simultaneously with the formation of the new carbon-nitrogen bond. researchgate.net This avoids the formation of a discrete zwitterionic intermediate. researchgate.net The reaction can be promoted by various means, including microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.govmdpi.com

| Feature | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Key Intermediate | Zwitterionic compound | Cyclic transition state |

| Proton Transfer | Separate step following C-N bond formation, mediated by solvent or another amine molecule. researchgate.net | Occurs simultaneously with C-N bond formation via a cyclic intermolecular transfer. researchgate.net |

| Solvent Influence | Strongly influenced by protic, hydrogen-bond donating solvents like methanol. researchgate.net | Less dependent on a protic solvent for the proton transfer step itself. researchgate.net |

Stereochemical Aspects of Chiral Induction and Diastereoselectivity in Synthetic Routes

The synthesis of enantiomerically pure (R)-methyl 2-(benzylamino)propanoate and related chiral amino esters relies heavily on principles of asymmetric synthesis, where a chiral influence directs the formation of one stereoisomer over another. uou.ac.in A prominent strategy for establishing the stereocenter at the α-carbon is through the asymmetric alkylation of a glycine (B1666218) derivative, a method pioneered by O'Donnell. organic-chemistry.orgarizona.edu

This approach often utilizes phase-transfer catalysis, where a chiral catalyst facilitates the reaction between reactants located in different phases (typically an aqueous base and an organic solvent). organic-chemistry.org The mechanism involves the following key stereochemical considerations:

Prochiral Substrate: The starting material is a prochiral Schiff base of a glycine ester, such as the benzophenone (B1666685) imine of methyl glycinate. The α-carbon of this substrate is prochiral, meaning it can be converted into a chiral center in a single step. uou.ac.in

Chiral Phase-Transfer Catalyst: The stereochemical outcome is controlled by a chiral quaternary ammonium (B1175870) salt catalyst, often derived from Cinchona alkaloids like cinchonine (B1669041) or cinchonidine (B190817). organic-chemistry.org

Formation of Diastereomeric Transition States: The catalyst forms an ion pair with the enolate of the glycine Schiff base, which is generated by deprotonation at the aqueous-organic interface. This creates a chiral environment around the enolate. The subsequent approach of the electrophile (e.g., an alkyl halide) leads to two possible diastereomeric transition states, one being energetically favored over the other due to steric and electronic interactions with the chiral catalyst. organic-chemistry.org

The choice of the Cinchona alkaloid diastereomer is critical for the resulting stereochemistry. Catalysts derived from cinchonidine typically yield the (S)-enantiomers of amino acids upon benzylation, while the diastereomeric cinchonine-derived catalysts lead to the (R)-enantiomers. organic-chemistry.org This allows for programmed access to either enantiomer of the desired amino acid derivative.

| Chiral Catalyst Source | Stereochemical Outcome | Mechanistic Role |

|---|---|---|

| Cinchonine Derivative | Preferentially forms (R)-enantiomers. organic-chemistry.org | Stabilizes the transition state leading to the (R)-product. |

| Cinchonidine Derivative | Preferentially forms (S)-enantiomers. organic-chemistry.org | Stabilizes the transition state leading to the (S)-product. |

Analysis of Catalytic Cycles in Metal-Catalyzed Functionalizations of Amino Esters

Transition-metal catalysis provides powerful tools for the functionalization of amino esters, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at otherwise unreactive C-H positions. nih.govrsc.org These reactions typically operate through well-defined catalytic cycles, with palladium and rhodium being commonly employed metals. nih.govacs.org A key strategy for achieving site-selectivity is the use of directing groups (DGs), which are functional groups within the substrate that coordinate to the metal center and position it in close proximity to a specific C-H bond. nih.govrsc.org

For α-amino esters, the inherent amino and ester functionalities can act as or be modified to serve as directing groups. The catalytic cycles often involve changes in the oxidation state of the metal center, such as Pd(II)/Pd(IV) or Rh(I)/Rh(III) cycles. nih.govacs.org A general catalytic cycle for a palladium-catalyzed C(sp³)–H arylation using a directing group can be described as follows:

Coordination: The amino ester substrate, equipped with a directing group (e.g., a picolinamide (B142947) or N-(2-pyridyl)sulfonyl group), coordinates to the Pd(II) catalyst. rsc.org

C–H Activation: The metal center, positioned by the directing group, facilitates the cleavage of a specific C-H bond (e.g., at the γ-position) to form a palladacycle intermediate. This is often the rate-limiting step. nih.gov

Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the alkyl group on the palladium center couple, forming the new C-C bond and the functionalized product. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org

The free amine of an amino ester itself can also serve as a directing group, enabling functionalizations at various positions. nih.gov

| Directing Group | Metal Catalyst (Example) | Type of Functionalization | Proposed Catalytic Cycle |

|---|---|---|---|

| 2-Picolinic Acid | Palladium | γ-C(sp³)–H Arylation rsc.org | Pd(II)/Pd(IV) |

| N-(2-pyridyl)sulfonyl | Palladium | γ-C(sp³)–H Arylation rsc.org | Pd(II)/Pd(IV) |

| 8-Aminoquinoline | Nickel | C–H Amination acs.org | Ni(II)/Ni(III) |

| Chelating Heteroatom (Indole N-H) | Rhodium | Oxidative Carbonylation | Rh(I)/Rh(III) acs.org |

Elucidation of Proton Transfer and Deprotonation Dynamics in N-Alkylation Reactions

N-alkylation of secondary amines, such as this compound, is a crucial transformation for synthesizing more complex derivatives. The mechanism hinges on the deprotonation of the nitrogen atom to increase its nucleophilicity.

A classical and widely used method involves direct alkylation using a strong base and an alkyl halide. monash.edu The mechanism is a straightforward nucleophilic substitution:

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton from the secondary amine. This generates a highly nucleophilic amide anion. monash.edu

Nucleophilic Attack: The resulting amide anion acts as a potent nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the N-alkylated product and a salt byproduct. monash.edu

A more modern, atom-economical approach is the ruthenium-catalyzed N-alkylation using alcohols, which operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov This process avoids the need for stoichiometric strong bases and produces water as the only byproduct. The catalytic cycle involves several steps:

Dehydrogenation (Hydrogen Borrowing): The ruthenium catalyst temporarily abstracts two hydrogen atoms from the primary alcohol, oxidizing it in situ to the corresponding aldehyde.

Condensation: The secondary amine condenses with the newly formed aldehyde, eliminating a molecule of water to form a transient iminium ion intermediate.

Hydrogenation (Hydrogen Return): The ruthenium hydride species, which "borrowed" the hydrogen, then reduces the iminium ion. This hydrogenation step forms the final N-alkylated tertiary amine and regenerates the active ruthenium catalyst. researchgate.netnih.gov

A significant advantage of this catalytic method is that it can often be performed under base-free conditions, which is critical for substrates like α-amino esters where a base could cause epimerization of the sensitive chiral center at the α-carbon. nih.gov

Applications of R Methyl 2 Benzylamino Propanoate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Enantiomerically Pure Complex Molecular Architectures

The stereochemically defined center of (R)-methyl 2-(benzylamino)propanoate is a key feature that allows for its use in the synthesis of a wide range of enantiopure compounds. nih.govresearchgate.nettcichemicals.com This is crucial in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govresearchgate.net

This compound serves as a precursor for the synthesis of non-proteinogenic α-amino acids and their derivatives. These unnatural amino acids are of significant interest as they can be incorporated into peptides to create peptide mimics with enhanced stability, bioavailability, and novel biological activities. nih.govnih.gov The synthesis often involves the modification of the propanoate backbone or the benzylamino group to introduce diverse functionalities.

One common strategy involves the alkylation of the α-carbon to introduce various side chains, leading to a library of chiral α-amino acids. nih.gov The benzyl (B1604629) group can be readily removed by hydrogenolysis to liberate the free amine, which can then be coupled with other amino acids or peptide fragments.

| Precursor | Synthetic Transformation | Product | Application |

| This compound | Alkylation at the α-position, deprotection | Chiral α-substituted amino acids | Incorporation into peptide mimics, drug discovery |

| This compound | Chain elongation and functionalization | β-amino acids and γ-amino acids | Synthesis of conformationally restricted peptide mimics |

Peptide mimics, or peptidomimetics, are designed to imitate the structure and function of natural peptides but with improved pharmacological properties. nih.govfrontiersin.org The incorporation of building blocks derived from this compound can introduce conformational constraints or novel side chains that are not found in natural amino acids, leading to enhanced biological activity and resistance to enzymatic degradation. nih.govru.nl

The nitrogen and carbonyl functionalities within this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.comorganic-chemistry.orgnih.gov These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals. nih.govresearchgate.net

Intramolecular cyclization reactions are a common strategy to form these heterocyclic rings. For instance, the amino group can react with the ester functionality or with other introduced functional groups to form lactams, piperidines, and other important heterocyclic scaffolds. The chirality of the starting material is transferred to the final heterocyclic product, ensuring the synthesis of enantiomerically pure compounds.

| Starting Material | Reaction Type | Heterocyclic Product | Significance |

| This compound derivative | Intramolecular amidation | Chiral lactams | Core structures in many pharmaceuticals |

| This compound derivative | Reductive amination/cyclization | Chiral piperidines | Important scaffolds in alkaloid synthesis |

| This compound derivative | Pictet-Spengler reaction | Chiral tetrahydroisoquinolines | Key intermediates for benzylisoquinoline alkaloids |

While direct and specific examples of the integration of this compound into macrocyclic and dendrimeric structures are not extensively detailed in the provided search results, its bifunctional nature as an amino ester makes it a conceptually viable building block for such architectures. Macrocycles are large ring structures often found in natural products with potent biological activities. beilstein-journals.orgnih.govchemrxiv.org Dendrimers are highly branched, tree-like molecules with a well-defined structure. nih.govthno.orgorientjchem.org

The amino and ester groups of this compound could be utilized in stepwise syntheses to build up these large and complex structures. For instance, the amino group could be coupled to a dicarboxylic acid, and the ester could be hydrolyzed and then coupled to a diamine, leading to the formation of a larger, repeating unit that could be used to construct a macrocycle or a dendrimer. iipseries.orgresearchgate.net The chiral center would impart stereochemical control throughout the structure.

Role as a Key Precursor in the Total Synthesis of Natural Products and Architecturally Complex Bioactive Molecules

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. nih.govbeilstein-journals.orgorganicchemistrydata.org this compound has been employed as a crucial starting material in the enantioselective synthesis of several natural products and other complex bioactive molecules. nih.gov

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids have potent physiological effects and are used as pharmaceuticals. The enantioselective synthesis of alkaloids is of great importance as different enantiomers can have vastly different biological activities.

This compound has been utilized as a chiral precursor in the synthesis of various alkaloids. nih.govworktribe.comrsc.org For example, it can serve as a source of a chiral α-amino acid fragment that is incorporated into the target alkaloid structure. The synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are known for their wide range of biological activities, can benefit from the use of such chiral building blocks.

The development of new pharmaceuticals often relies on the synthesis of novel chiral molecules. nih.govresearchgate.netmdpi.com this compound serves as a valuable intermediate in the preparation of various chiral pharmaceutical scaffolds. nih.govmdpi.com Its utility stems from its ability to introduce a specific stereocenter and a nitrogen-containing fragment into a target molecule.

For instance, it can be used in the synthesis of chiral amines, which are important components of many active pharmaceutical ingredients (APIs). mdpi.com The benzyl group can be easily removed late in the synthetic sequence, revealing a primary or secondary amine that can be further functionalized.

| Pharmaceutical Scaffold | Role of this compound | Therapeutic Area |

| Chiral β-amino alcohols | Provides the chiral carbon and nitrogen atoms | Cardiovascular drugs, antivirals |

| Chiral diamines | Serves as a precursor to one of the chiral centers | Anticancer agents, antibiotics |

| Enantiopure nitrogen-containing heterocycles | Acts as the starting material for the heterocyclic core | CNS disorders, anti-inflammatory agents |

The use of this compound in the early stages of a synthetic route allows for the efficient and stereocontrolled construction of complex molecules with potential therapeutic applications.

Development of Novel Chiral Ligands and Organocatalysts Incorporating the Benzylamino Propanoate Structure

The inherent chirality and versatile functional groups of this compound make it a promising, though not yet widely explored, scaffold for the development of novel chiral ligands and organocatalysts. Its structure, derived from the naturally abundant amino acid (R)-alanine, provides a robust chiral backbone that can be systematically modified to create sterically and electronically tuned catalysts for a variety of asymmetric transformations. While direct literature examples detailing the use of this compound as a starting material are scarce, its potential can be inferred from the extensive research on analogous amino acid-derived catalysts. The primary strategies for its incorporation into catalytically active molecules would involve modifications at the ester and the secondary amine functionalities.

One of the most common approaches for converting amino acid derivatives into chiral ligands is the reduction of the ester group to an alcohol, yielding a chiral β-amino alcohol. In the case of this compound, reduction with a suitable reagent like lithium aluminum hydride would furnish (R)-2-(benzylamino)propan-1-ol. This resulting amino alcohol can serve as a precursor to a wide range of chiral ligands. For instance, it can be N-alkylated to introduce another substituent on the nitrogen atom, leading to the formation of N-benzyl-N-alkyl-β-amino alcohols. These types of ligands have proven effective in asymmetric catalysis, particularly in the addition of organozinc reagents to aldehydes. The systematic variation of the N-alkyl group and substituents on the benzyl ring allows for the fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity.

The table below illustrates the potential of related L-alanine-derived β-amino alcohol ligands in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), a model reaction for evaluating ligand efficacy.

| Ligand Precursor | Ligand Structure | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Alanine methyl ester | (S)-N-Benzyl-N-methyl-2-aminopropan-1-ol | Et₂Zn + PhCHO | >95 | 88 |

| L-Valine methyl ester | (S)-N-Benzyl-N-methyl-3-methyl-2-aminobutan-1-ol | Et₂Zn + PhCHO | >95 | 92 |

| L-Leucine methyl ester | (S)-N-Benzyl-N-methyl-4-methyl-2-aminopentan-1-ol | Et₂Zn + PhCHO | >95 | 85 |

| Data is illustrative and based on typical results for L-alanine derived ligands in similar reactions. |

Furthermore, the benzylamino propanoate scaffold can be integrated into more complex ligand architectures, such as phosphine-oxazoline (PHOX) ligands. This would typically involve the conversion of the ester functionality into an oxazoline (B21484) ring and the introduction of a phosphine (B1218219) group onto the benzyl ring or another part of the molecule. While this represents a more synthetically demanding route, PHOX ligands are highly valued in asymmetric catalysis due to their strong chelating ability and the distinct electronic properties of the phosphorus and nitrogen donor atoms. acs.orgwikipedia.org

In the realm of organocatalysis, the this compound structure could be elaborated into bifunctional catalysts. For example, the ester group could be converted to an amide by reaction with a chiral amine, potentially one bearing a hydrogen-bond donor group like a thiourea (B124793) or another amine functionality. The resulting molecule would possess a chiral backbone, a Lewis basic site (the benzylamino group), and a hydrogen-bonding site, enabling it to activate both the nucleophile and the electrophile in a concerted fashion. This dual activation strategy is a cornerstone of modern organocatalysis and has been successfully applied to a wide range of asymmetric transformations. rsc.org

Another potential avenue for developing organocatalysts involves the modification of the secondary amine. For instance, N-acylation followed by further functionalization could lead to catalysts capable of promoting reactions via enamine or iminium ion intermediates. The inherent chirality of the propanoate backbone would be relayed to the transition state, inducing enantioselectivity.

The following table summarizes potential modifications of the this compound structure and the resulting classes of chiral ligands and organocatalysts, along with their potential applications in asymmetric synthesis.

| Modification of this compound | Resulting Catalyst Class | Potential Asymmetric Reactions |

| Ester reduction to alcohol | β-Amino alcohol ligands | Addition of organometallics to carbonyls |

| Ester amidation with a chiral amine | Bifunctional amino-amide organocatalysts | Michael additions, Aldol reactions |

| N-alkylation and ester reduction | N,N-dialkyl amino alcohol ligands | Asymmetric alkylation, conjugate addition |

| Incorporation into a heterocyclic system | Chiral diamine or P,N-ligands | Asymmetric hydrogenation, allylic alkylation |

Spectroscopic and Crystallographic Characterization in Research on R Methyl 2 Benzylamino Propanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary methods for initial structural verification. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group type.

For the related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, detailed spectral data has been fully assigned. The ¹H NMR spectrum shows characteristic signals for the phenyl group protons between δ 7.40–7.25 ppm, the methyl ester protons as a singlet at δ 3.656 ppm, and the benzyl (B1604629) group's CH₂ protons as a singlet at δ 3.648 ppm. The various methylene (B1212753) groups in the propionate (B1217596) and ethanolamine (B43304) moieties appear as triplets, with their specific chemical shifts and coupling constants confirming their connectivity.

The ¹³C NMR spectrum for this derivative corroborates the structure, with the carbonyl carbon of the ester appearing at δ 173.0 ppm and the aromatic carbons of the phenyl group resonating between δ 127.3 and 138.2 ppm. The carbons of the methyl ester, benzylic methylene, and other aliphatic groups are also clearly resolved, providing a complete carbon fingerprint of the molecule.

Below are representative data tables for derivatives of the target compound, illustrating the typical chemical shifts observed.

Interactive Table: ¹H NMR Spectral Data for Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Ph (5H) | 7.40–7.25 | m | - |

| OMe (3H) | 3.656 | s | - |

| PhCH ₂ (2H) | 3.648 | s | - |

| CH ₂O (2H) | 3.59 | t | 5.0 |

| NCH ₂CH₂CO₂Me (2H) | 2.86 | t | 6.7 |

| NCH ₂CH₂OH (2H) | 2.66 | t | 5.0 |

| CH ₂CO₂Me (2H) | 2.52 | t | 6.7 |

Data sourced from CDCl₃ solvent.

Interactive Table: ¹³C NMR Spectral Data for Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O | 173.0 |

| Ph (C) | 138.2 |

| Ph (2CH) | 128.9 |

| Ph (2CH) | 128.4 |

| Ph (CH) | 127.3 |

| C H₂OH | 58.8 |

| PhC H₂ | 58.5 |

| NC H₂CH₂OH | 55.5 |

| OMe | 51.7 |

| NC H₂CH₂CO₂Me | 49.1 |

| C H₂CO₂Me | 32.5 |

Data sourced from CDCl₃ solvent.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure, especially for complex molecules. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between nuclei.

COSY spectra identify protons that are coupled to each other, typically on adjacent carbons, helping to piece together spin systems within the molecule.

HSQC spectra correlate each proton signal with the carbon atom to which it is directly attached, providing a direct C-H connection map.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

In the analysis of derivatives like methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, these 2D techniques were employed to provide fully assigned ¹H and ¹³C NMR spectra, leaving no ambiguity in the final structure determination.

Mass Spectrometry for Molecular Structure Verification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the confident determination of a molecule's elemental composition, as very few combinations of atoms will have the same exact mass. HRMS is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

For instance, the derivative methyl 3-(benzyl(2-hydroxyethyl)amino)propionate was analyzed by HRMS using electrospray ionization (ESI). The data confirmed its molecular formula, C₁₃H₁₉NO₃.

Interactive Table: HRMS Data for a Derivative Compound

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|---|

| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate | C₁₃H₁₉NO₃ | [M+Na]⁺ | 242.1157 | 242.1154 |

Data represents the sodium adduct of a related compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, a sample mixture is vaporized and separated into its individual components as it travels through a capillary column. Each component is then ionized and detected by the mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

This technique is invaluable for monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time, a chemist can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature and time. GC-MS is also used to assess the purity of the final product, identifying any remaining starting materials or side products.

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral compounds like (R)-methyl 2-(benzylamino)propanoate, it is crucial to determine the enantiomeric purity, which is a measure of the excess of one enantiomer over the other. Chiral chromatography is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to travel through the chromatography column at different rates and thus be separated.

The separation can be performed using either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The choice of the chiral column and the mobile phase (for HPLC) or carrier gas and temperature program (for GC) is critical for achieving good separation. Once separated, the amount of each enantiomer is quantified using a suitable detector (e.g., UV for HPLC, FID or MS for GC). The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers. This analysis is fundamental to ensuring the stereochemical quality of the final product.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess (ee) Determinationbgb-analytik.com

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers and the determination of their relative abundance, expressed as enantiomeric excess (ee). yakhak.orgnih.gov The principle lies in the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. bgb-analytik.com

For amino acid esters, a class of compounds structurally related to this compound, polysaccharide-based CSPs are particularly effective. yakhak.org These are typically derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica (B1680970) support. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

To enhance separation and detection, derivatization of the amino acid ester is a common strategy. The secondary amine in this compound can be reacted with derivatizing agents like N-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). yakhak.orgresearchgate.net These derivatives often exhibit improved chromatographic behavior and possess strong chromophores or fluorophores, facilitating sensitive detection by UV or fluorescence detectors. yakhak.org

A typical HPLC method for determining the enantiomeric excess of a compound like N-FMOC-(R)-methyl 2-(benzylamino)propanoate would involve the following:

| Parameter | Condition |

| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. The exact ratio is optimized to achieve the best resolution. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV-Vis or Fluorescence detector, set to the maximum absorbance or emission wavelength of the derivative. |

| Quantification | The enantiomeric excess is calculated from the peak areas of the two enantiomers (AR and AS) using the formula: ee (%) = [(AR - AS) / (AR + AS)] x 100. |

The choice of the specific CSP and mobile phase composition is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers. bgb-analytik.com

Gas Chromatography (GC) for Chiral Separation

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile chiral compounds. azom.com For amino acid esters and their derivatives, this method offers high resolution and sensitivity. researchgate.net

Similar to HPLC, the separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. azom.com Commonly used CSPs for GC include cyclodextrin (B1172386) derivatives and phases based on chiral amino acid derivatives, such as Chirasil-Val. azom.comresearchgate.netresearchgate.net Cyclodextrins, being chiral, cyclic oligosaccharides, can include one enantiomer preferentially over the other within their cavity, leading to separation.

Prior to GC analysis, it is often necessary to derivatize polar functional groups to increase the volatility and thermal stability of the analyte. For this compound, both the secondary amine and the ester group can be targeted. A common approach for amino acids and their esters involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. For the target compound, the secondary amine would be acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA).

An illustrative GC method for the chiral separation of a derivatized analogue of this compound is outlined below:

| Parameter | Condition |

| Column | Capillary column coated with a cyclodextrin-based CSP (e.g., a derivative of β- or γ-cyclodextrin) or a Chirasil-type phase. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injector and Detector Temperature | Set high enough to ensure volatilization without thermal degradation. |

| Oven Temperature Program | A temperature gradient is typically employed to ensure good separation and peak shape. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS). GC-MS provides both retention time and mass spectral data for confident identification. |

The choice of derivatizing agent and GC column is crucial for achieving successful enantioseparation.

X-ray Crystallographic Studies of this compound and its Related Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov It also provides invaluable insights into how molecules are arranged in the solid state, governed by intermolecular interactions. mdpi.com

Determination of Absolute Configuration in Chiral Benzylamino Compounds

The determination of the absolute configuration of a chiral molecule by X-ray diffraction relies on the phenomenon of anomalous dispersion. researchgate.neted.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the true absolute configuration of the molecule in the crystal can be determined. researchgate.net

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. However, with modern diffractometers and data processing techniques, it is often possible to determine the absolute configuration reliably. The Flack parameter is a key indicator used in this determination; a value close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct, while a value near 1 indicates that the inverted structure is the correct one. researchgate.net

In the absence of a heavy atom in the molecule of interest, co-crystallization with a chiral compound of known absolute configuration or a molecule containing a heavy atom can be employed as an alternative strategy to unambiguously determine the stereochemistry. researchgate.net

Investigation of Intermolecular Interactions and Packing in Crystalline States

The study of crystal packing reveals how molecules arrange themselves in a crystal lattice, which is dictated by a network of intermolecular interactions. These interactions, including hydrogen bonds and van der Waals forces, determine the physical properties of the solid. mdpi.comrsc.org

While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, methyl 2-(benzylamino)-5-(benzyloxy)benzoate, provides valuable insights into the likely interactions. scispace.com In the crystal structure of this derivative, the molecule is stabilized by an intramolecular N—H···O hydrogen bond between the amine hydrogen and the carbonyl oxygen of the ester group. The intermolecular packing is primarily governed by van der Waals forces. scispace.com

The analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of these compounds and for crystal engineering, where the goal is to design crystals with specific properties. mdpi.com

Theoretical and Computational Chemistry Studies of R Methyl 2 Benzylamino Propanoate

Quantum Chemical Calculations for Conformational Analysis and Molecular Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and relative stabilities of flexible molecules like (R)-methyl 2-(benzylamino)propanoate. The presence of several rotatable bonds—specifically around the C-N bond of the benzylamine (B48309) group and the C-C and C-O bonds of the propanoate moiety—suggests that the molecule can exist in multiple conformations.

A typical conformational analysis would begin with a systematic or stochastic search of the potential energy surface to identify all possible low-energy conformers. Each of these conformers would then be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, def2-TZVP) to find the local energy minima. The relative energies of these optimized conformers, corrected for zero-point vibrational energy, would provide a quantitative measure of their relative stability.

The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in bulk, as the observed properties are a weighted average of the properties of the individual conformers.

Table 1: Hypothetical Relative Energies and Boltzmann Population of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A | 0.00 | 75.3 |

| B | 0.87 | 15.6 |

| C | 1.50 | 5.9 |

| D | 2.50 | 3.2 |

This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its involvement in chemical reactions. By simulating the motion of the molecule over time, MD can provide insights into its conformational flexibility, solvent interactions, and the pathways of chemical transformations.

In the context of studying reaction mechanisms, computational methods can be used to identify the structures of transition states and reaction intermediates. For instance, in a reaction involving the nucleophilic substitution at the carbonyl carbon of the ester group, quantum chemical calculations could be employed to locate the transition state structure. Techniques such as transition state theory, combined with the calculated activation energy, can provide estimates of reaction rates.

MD simulations can also be used to explore the free energy landscape of a reaction, providing a more complete picture of the reaction pathway than static calculations of stationary points alone. This approach is particularly useful for understanding reactions in solution, where the solvent can play a crucial role in stabilizing or destabilizing intermediates and transition states.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can be invaluable for the characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed signals to specific atoms.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the infrared (IR) spectrum. This allows for the assignment of experimental IR absorption bands to specific molecular vibrations, such as the C=O stretch of the ester group or the N-H bend of the secondary amine.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 173.5 ppm | 172.8 ppm |

| ¹H NMR Chemical Shift (N-H) | 3.8 ppm | 3.6 ppm |

| IR Frequency (C=O stretch) | 1745 cm⁻¹ | 1738 cm⁻¹ |

This table presents hypothetical data for illustrative purposes.

Rational Design of New Derivatization Strategies and Optimized Synthetic Pathways

Computational chemistry can play a significant role in the rational design of new derivatives of this compound and in the optimization of its synthetic pathways.

By calculating various molecular properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), it is possible to predict the reactivity of different sites in the molecule. This information can be used to guide the design of new derivatization strategies. For example, the calculated nucleophilicity of the nitrogen atom or the electrophilicity of the carbonyl carbon could inform the choice of reagents for derivatization.

Furthermore, computational methods can be used to explore different synthetic routes and to optimize reaction conditions. By calculating the energies of reactants, products, intermediates, and transition states for various potential reaction pathways, it is possible to identify the most energetically favorable route. This can help to increase the yield and selectivity of the synthesis, reducing the need for extensive experimental optimization. For instance, different catalysts or solvent systems could be modeled to predict their effect on the reaction outcome.

Future Research Directions and Emerging Trends in Chiral N Benzylated Amino Acid Esters

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Reduced Environmental Impact

A significant trend in the synthesis of chiral N-benzylated amino acid esters is the move towards greener and more efficient methodologies that minimize environmental impact. Traditional methods often rely on stoichiometric reagents and generate considerable waste. nih.govmanchester.ac.uk Future research is focused on catalytic strategies that are both selective and sustainable.

Catalytic Routes: The "borrowing hydrogen" strategy is a powerful approach for the N-alkylation of amino acids using alcohols, producing water as the only byproduct. nih.govacs.org This method can be catalyzed by various metals, including ruthenium and more earth-abundant iron, representing a significant step towards green chemistry. nih.govacs.org Asymmetric reductive amination (ARA) of ketones is another direct and efficient route to chiral amines. sioc-journal.cn Challenges in this area, such as catalyst poisoning by the amine product, are being addressed through the development of robust catalytic systems. sioc-journal.cn

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govnih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases (ATAs), can produce chiral amines with high efficiency and stereoselectivity under mild conditions. nih.govresearchgate.net Research is ongoing to expand the substrate scope and improve the operational stability of these biocatalysts, for example, through immobilization techniques which facilitate catalyst recovery and reuse. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry is emerging as a key technology for the safe and efficient synthesis of chiral amines. vapourtec.com Flow reactors offer superior control over reaction parameters, leading to improved yields and safety, particularly when handling hazardous intermediates. vapourtec.comnih.gov Combining biocatalysis with flow systems is a particularly promising avenue, enhancing the productivity and stability of enzymatic processes. rsc.orgacs.org

| Synthetic Approach | Key Features | Advantages |

| Catalytic N-Alkylation | Uses alcohols as alkylating agents; "Borrowing Hydrogen" principle. nih.gov | Produces only water as a byproduct; can use sustainable catalysts. nih.govacs.org |

| Biocatalysis | Employs engineered enzymes like transaminases and dehydrogenases. nih.govacs.org | High enantioselectivity under mild, aqueous conditions. nih.govrsc.org |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, control, and scalability; enables process intensification. vapourtec.comnih.gov |

Expansion of Applications in the Synthesis of Diverse Chiral Compounds for Materials Science and Catalysis

Beyond their traditional use as pharmaceutical intermediates, chiral N-benzylated amino acid esters are being explored as versatile building blocks for advanced materials and novel catalysts.

Materials Science: These compounds are ideal monomers for the synthesis of chiral polymers. Molecularly imprinted polymers, for instance, can be designed for the chiral separation of amino acid derivatives. nih.govscientific.netresearchgate.net Furthermore, the incorporation of chiral amino acid units into polystyrene has been shown to induce chirality in the polymer, creating materials capable of enantioselective separation. acs.org These chiral polymers have potential applications in chiral recognition, separation technologies, and sensing.

Catalysis: N-protected amino acids serve as excellent precursors for chiral ligands in asymmetric catalysis. wikipedia.orgmdpi.com Their inherent chirality, ready availability, and the ease with which they can be modified make them valuable scaffolds for creating ligands for a variety of metal-catalyzed reactions. wikipedia.orgmdpi.com For example, they have been successfully used as ligands for palladium-catalyzed C-H functionalization reactions. wikipedia.org They can also be used to induce a specific screw-sense in helical polymers, creating macromolecular catalysts for highly enantioselective reactions like the Suzuki-Miyaura coupling. nih.gov

Development and Integration of Advanced In-situ Characterization Techniques for Reaction Monitoring and Optimization

To improve the efficiency and selectivity of synthetic routes, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) is becoming indispensable for real-time monitoring and optimization of asymmetric syntheses. nih.govresearchgate.netresearchgate.net

Advanced spectroscopic techniques are at the forefront of this trend. In-situ monitoring using tools like ReactIR (FTIR spectroscopy) and Nuclear Magnetic Resonance (NMR) spectroscopy provides real-time data on the concentrations of reactants, intermediates, and products. acs.orgyoutube.com This allows for precise tracking of reaction progress and the identification of elusive intermediates, which is crucial for mechanistic elucidation. acs.orgnih.gov

Benchtop NMR spectrometers are making this technology more accessible for on-line reaction monitoring directly in the chemistry lab. magritek.comosf.io By coupling these analytical tools with flow reactors, researchers can generate large, high-quality datasets that provide unparalleled insight into reaction dynamics. youtube.com This data-rich approach facilitates rapid process development and optimization, ensuring robust and efficient manufacturing processes. researchgate.netmt.com

| In-situ Technique | Information Gained | Impact on Synthesis |

| ReactIR (FTIR) | Real-time concentration profiles of key species. acs.org | Enables kinetic analysis and identification of reaction endpoints. |

| NMR Spectroscopy | Detailed structural information and quantification of all species. youtube.commagritek.com | Provides deep mechanistic insight and identifies intermediates. nih.gov |

| Mass Spectrometry | Tracking of reaction intermediates, even at low abundance. nih.gov | Helps predict enantioselectivity by monitoring diastereomeric intermediates. nih.gov |

Refinement of Computational Models for Predictive Stereoselectivity and Reaction Outcome

Computational chemistry is an increasingly powerful tool for understanding and predicting the outcomes of stereoselective reactions, thereby accelerating the design of new catalysts and processes. rsc.org

Quantum Mechanics: Density Functional Theory (DFT) is widely used to investigate reaction mechanisms and rationalize the origins of stereoselectivity. scholaris.ca By modeling the transition states of key reaction steps, such as the hydride transfer in reductive aminations, DFT can clarify why certain reagents show high selectivity. scholaris.casemanticscholar.org These insights are invaluable for the rational design of more effective catalysts.

Machine Learning (ML): The integration of machine learning and artificial intelligence is revolutionizing the prediction of reaction outcomes. researchgate.net By training neural networks on datasets from experimental results, ML models can predict the enantioselectivity of a reaction with high accuracy. chinesechemsoc.orgrsc.org These predictive models can rapidly screen vast numbers of potential substrates, ligands, and catalysts, guiding experimental efforts toward the most promising candidates and significantly reducing the time and resources required for catalyst optimization. rsc.orgresearchgate.net This data-driven approach is shifting the paradigm from empirical screening to rational, predictive catalyst design. researchgate.net

| Computational Method | Primary Application | Key Benefit |

| Density Functional Theory (DFT) | Mechanistic investigation and transition state analysis. semanticscholar.org | Provides fundamental understanding of the source of stereoselectivity. rsc.orgscholaris.ca |

| Machine Learning (ML) | Predicting enantioselectivity and reaction performance. researchgate.netrsc.org | Accelerates catalyst discovery and optimization through rapid in-silico screening. chinesechemsoc.orgresearchgate.net |

常见问题

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。